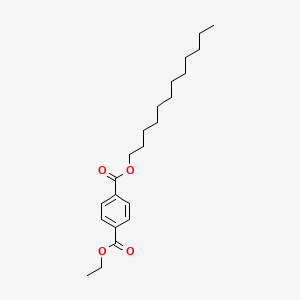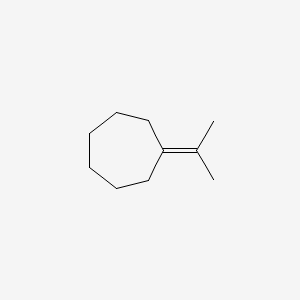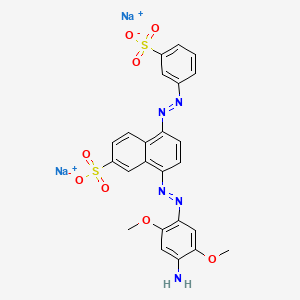
Disodium 8-((4-amino-2,5-dimethoxyphenyl)azo)-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate is a synthetic azo dye with the molecular formula C24H19N5Na2O8S2 and a molecular weight of 615.50. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate involves a multi-step process that includes diazotization and coupling reactions. The starting materials typically include 4-amino-2,5-dimethoxyaniline and 3-aminobenzenesulfonic acid. These compounds undergo diazotization to form diazonium salts, which are then coupled with naphthalene-2-sulfonic acid to produce the final azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. The final product is then purified through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aromatic amines such as 4-amino-2,5-dimethoxyaniline and 3-aminobenzenesulfonic acid.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Mechanism of Action
The mechanism of action of Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate involves its interaction with various molecular targets. The azo bonds in the compound can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. The compound can also form complexes with metal ions, affecting their bioavailability and activity.
Comparison with Similar Compounds
Similar Compounds
- **Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[(5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino]carbonyl]amino]naphthalene-2-sulphonate
- **Disodium 4-amino-3-[(4-nitrophenyl)azo]naphthalene-1-sulfonate
Uniqueness
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate is unique due to its specific structural features, such as the presence of both amino and methoxy groups on the phenyl ring, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
68214-02-8 |
|---|---|
Molecular Formula |
C24H19N5Na2O8S2 |
Molecular Weight |
615.5 g/mol |
IUPAC Name |
disodium;8-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H21N5O8S2.2Na/c1-36-23-13-22(24(37-2)12-19(23)25)29-28-21-9-8-20(17-7-6-16(11-18(17)21)39(33,34)35)27-26-14-4-3-5-15(10-14)38(30,31)32;;/h3-13H,25H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
AFBIPPFHGMHBSS-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


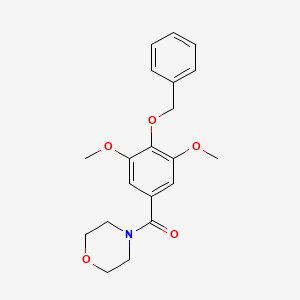
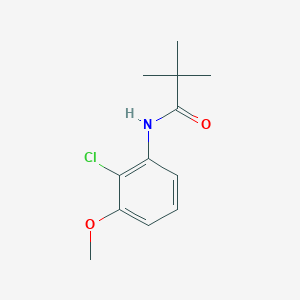
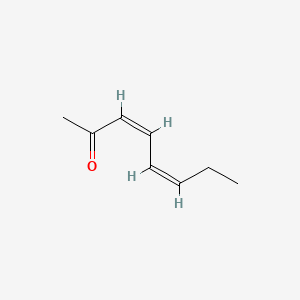
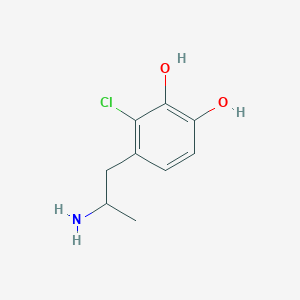

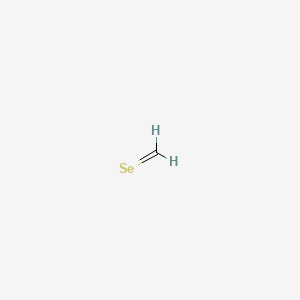
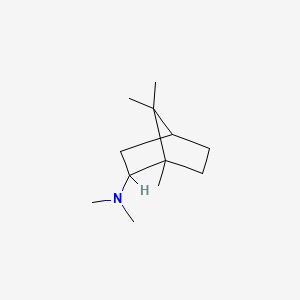

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
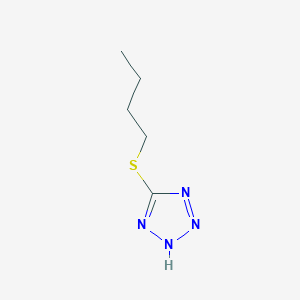

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
